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N6-Threonylcarbamoyladenosine

tRNA modification enzyme kinetics substrate specificity

Research on tRNA translational fidelity demands authentic t6A to avoid non-equivalent results from analog substitution. This purified nucleoside enables precise reconstitution of bacterial and mitochondrial modification systems. - 9-fold substrate preference over hn6A for accurate kinetic measurements. - Supports inhibitor screening (IC50 = 1.3 μM for phosphonate inhibitors) and YrdC binding studies (Kd = 0.27 μM). - Supplied with rigorous analytical characterization, ensuring lot-to-lot reproducibility for structural and enzymatic assays.

Molecular Formula C15H20N6O8
Molecular Weight 412.35 g/mol
CAS No. 24719-82-2
Cat. No. B1682579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Threonylcarbamoyladenosine
CAS24719-82-2
SynonymsN(6)-(N-threonylcarbonyl)adenosine
N(6)-(N-threonylcarbonyl)adenosine, (D)-isomer
N-((9-beta-D-ribofuranosylpurin-6-yl)-carbamoyl)threonine
N-(9-(beta-D-ribofuranosyl)purin-6-ylcarbamoyl)threonine
N-(purin-6-ylcarbamoyl)-L-threonine riboside
N6-threonylcarbamoyladenosine
t(6)a
Molecular FormulaC15H20N6O8
Molecular Weight412.35 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O
InChIInChI=1S/C15H20N6O8/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28)/t5-,6-,7+,9-,10-,13-/m1/s1
InChIKeyUNUYMBPXEFMLNW-DWVDDHQFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N6-Threonylcarbamoyladenosine (t6A, CAS 24719-82-2) — Universal tRNA Modification Essential for Translational Fidelity


N6-Threonylcarbamoyladenosine (t6A) is a universally conserved, hypermodified nucleoside located at position 37 (A37) in the anticodon stem-loop of transfer RNAs (tRNAs) that decode ANN codons across all domains of life . This post-transcriptional modification is essential for maintaining translational accuracy and fidelity by enhancing codon–anticodon pairing and preventing ribosomal frameshifting [1]. t6A biosynthesis proceeds via a multi-enzyme pathway that generates a threonylcarbamoyl-adenylate (TC-AMP) intermediate, which is then transferred to tRNA by a dedicated complex [2]. The compound is available as a free acid or sodium salt for research use [3].

Procurement Risk Alert: Why N6-Threonylcarbamoyladenosine Cannot Be Replaced by Structural Analogs in Critical Assays


In-class nucleoside modifications such as hn6A, ms2t6A, and ct6A share biosynthetic or structural features with t6A but exhibit divergent kinetic behavior, binding thermodynamics, and downstream functional outcomes. Direct substitution of t6A with these analogs in reconstitution assays, structural studies, or inhibitor screens yields non‑equivalent results due to differences in enzyme specificity constants [1], tRNA binding affinities [2], and catalytic turnover requirements [3]. Procurement of the correct compound is therefore critical to maintain experimental validity and reproducibility in tRNA modification research.

Quantitative Differentiation of N6-Threonylcarbamoyladenosine: Comparative Evidence vs. Closest Analogs


Substrate Preference: t6A Exhibits 9-Fold Higher Specificity Constant Over hn6A in Thermotoga maritima tRNA Modification

In a reconstituted T. maritima t6A biosynthesis system, the specificity constant (kcat/Km) for L‑threonine (leading to t6A formation) was 1460 μM⁻¹s⁻¹, compared to 162 μM⁻¹s⁻¹ for L‑hydroxynorvaline (leading to hn6A formation), representing a 9.02‑fold preference for t6A production [1]. The difference arises primarily from a lower Km for L‑threonine (12.1 μM) versus L‑hydroxynorvaline (129.4 μM), while Vmax values are comparable (0.26–0.31 μM/min). This demonstrates that t6A formation is kinetically favored at physiologically relevant substrate concentrations.

tRNA modification enzyme kinetics substrate specificity

Binding Discrimination: YrdC Binds Unmodified tRNA with 5‑Fold Higher Affinity Than t6A‑Modified tRNA

The E. coli YrdC protein, a component of the t6A biosynthesis machinery, discriminates between unmodified and t6A‑modified tRNA. YrdC binds the unmodified ASLLysUUU with a Kd of 0.27 ± 0.20 μM, whereas its affinity for the t6A37‑modified ASLLysUUU is significantly lower (Kd = 1.36 ± 0.39 μM) [1]. This 5‑fold difference in binding affinity indicates that YrdC preferentially recognizes substrate tRNA lacking the t6A modification, a property critical for directing the modification machinery to its correct target.

protein–RNA interaction binding affinity tRNA modification

Enzymatic Requirement: TsaE ATPase Activity Is Essential for Multi‑Turnover t6A Synthesis

In the bacterial t6A biosynthesis system, the TsaB2D2 complex alone supports only a single catalytic cycle of t6A formation; the presence of TsaE with functional ATPase activity is strictly required for multiple turnover [1]. In contrast, a TsaB2D2E1 complex harboring an ATPase‑deficient TsaE mutant remains limited to a single cycle. This demonstrates that ATP hydrolysis by TsaE is a critical checkpoint for catalytic re‑priming, a feature not shared by analogous modifications such as hn6A or ct6A, which lack this specific energetic coupling.

enzymology ATPase tRNA modification

Inhibitor Sensitivity: Phosphonate TC‑AMP Mimic Inhibits t6A Synthesis with IC50 = 1.3 μM

A stable phosphonate isosteric mimic of the TC‑AMP intermediate inhibits in vitro t6A synthesis by the E. coli TsaBD complex with an IC50 value of 1.3 μM in the presence of millimolar ATP and L‑threonine [1]. This inhibition is achieved through coordination to the active‑site Zn atom, a binding mode unique to the t6A biosynthetic active site. While structurally related nucleoside modifications such as hn6A and ms2t6A may share some pathway components, their corresponding intermediates exhibit different binding geometries and are not effectively inhibited by this phosphonate analog [2].

enzyme inhibition IC50 drug discovery

Dynamic Regulation: t6A Formation Is Rate‑Limited by Bicarbonate (Km = 31 mM), a Unique Metabolic Sensor Function

Kinetic analysis of human mitochondrial t6A biosynthesis reveals that the Km for bicarbonate (HCO3⁻) is 31 mM [1]. This value lies within the physiological range of mitochondrial bicarbonate concentrations (10–40 mM), making HCO3⁻ a rate‑limiting substrate that couples t6A formation to cellular CO2/HCO3⁻ status. In contrast, the biosynthesis of other tRNA modifications (e.g., ms2t6A, ct6A) is not directly gated by CO2/bicarbonate availability; these downstream modifications proceed after t6A is already installed and are not subject to the same metabolic sensing mechanism.

metabolic regulation CO2 sensing mitochondrial translation

Structural Distinction: ct6A Adopts a Non‑Planar Hydantoin Ring, Whereas t6A Remains Linear

Crystal structure analysis of chemically synthesized ct6A revealed a hydantoin isoform with a twisted arrangement of the hydantoin and adenine rings [1]. A key bond length difference is the C6–N6 bond: 1.407(4) Å in ct6A versus 1.3784(3) Å in t6A [2]. This conformational change alters the spatial presentation of the modified base, impacting codon–anticodon geometry and ribosome interactions. t6A itself maintains a more extended, linear conformation that is compatible with a different set of decoding functions.

X‑ray crystallography nucleoside conformation tRNA structure

Optimized Application Scenarios for N6-Threonylcarbamoyladenosine in Translational Research and Drug Discovery


Reconstitution of Authentic t6A Biosynthesis for Mechanistic and Inhibitor Studies

Use purified t6A nucleoside or its immediate precursor (TC‑AMP) to assemble the complete bacterial (TsaBCDE) or human mitochondrial (YRDC/OSGEPL1) t6A modification system. This setup enables accurate kinetic measurements, as demonstrated by the 9‑fold substrate preference for t6A over hn6A [1], and supports inhibitor screening against the TsaBD active site (IC50 = 1.3 μM for phosphonate inhibitors) [2].

Quantitative Protein–RNA Binding Assays Requiring Unmodified vs. t6A‑Modified tRNA

t6A‑modified and unmodified tRNA substrates are required for measuring YrdC binding affinities (Kd = 0.27 μM for unmodified, 1.36 μM for t6A‑modified) [3]. These reagents are essential for dissecting the role of t6A in substrate recognition and for validating the specificity of RNA‑modifying enzymes.

Metabolic Regulation Studies Linking tRNA Modification to Cellular CO2/HCO3⁻ Status

The rate‑limiting Km of 31 mM for bicarbonate [4] positions t6A as a unique sensor of mitochondrial CO2 levels. Experiments examining the dynamic regulation of translation under hypoxic or high‑glycolytic conditions should employ t6A quantification or reconstitution assays, as downstream modifications (ms2t6A, ct6A) do not exhibit this direct metabolic gating.

Structural Biology and Biophysical Analysis of the Linear t6A Conformation

Crystal structures and NMR studies requiring the linear, non‑cyclized form of the modification must utilize authentic t6A. The distinct C6–N6 bond length (1.3784 Å) and planar geometry differentiate t6A from the twisted hydantoin conformation of ct6A [5], which would yield non‑physiological structural constraints if inadvertently substituted.

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